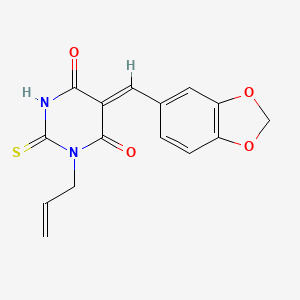![molecular formula C24H24FN3O2 B5169581 N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as FP-PCT or Compound 1, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its ability to modulate the activity of various biological targets.
作用機序
The mechanism of action of FP-PCT involves its ability to bind to specific biological targets and modulate their activity. It has been shown to bind to the ATP binding site of various kinases and inhibit their activity. FP-PCT has also been found to bind to the CXCR4 receptor and inhibit its activity. Additionally, it has been shown to inhibit the activity of HDAC6 by binding to its catalytic domain.
Biochemical and Physiological Effects:
FP-PCT has been found to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and survival by inhibiting the activity of various kinases such as PI3K, mTOR, and AKT. It has also been found to inhibit cancer cell migration and invasion by inhibiting the activity of the CXCR4 receptor. Additionally, FP-PCT has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC6.
実験室実験の利点と制限
One of the advantages of using FP-PCT in lab experiments is its high potency and selectivity for its biological targets. It has also been found to have good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using FP-PCT in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on FP-PCT. One of the areas of research is the development of FP-PCT derivatives that have improved pharmacokinetic properties and are more potent and selective for their biological targets. Another area of research is the investigation of FP-PCT in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is a need for further research on the mechanism of action of FP-PCT and its effects on various biological targets.
合成法
The synthesis of FP-PCT is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorophenol with 4-bromoanisole to form 4-(2-fluorophenoxy)phenyl-4-bromoanisole. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form 1-(3-pyridinylmethyl)-4-(2-fluorophenoxy)phenyl-4-bromoanisole. Finally, the key step involves the reaction of this intermediate with piperidinecarboxamide to form FP-PCT.
科学的研究の応用
FP-PCT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to modulate the activity of various biological targets such as kinases, receptors, and enzymes. FP-PCT has been found to inhibit the activity of various kinases such as PI3K, mTOR, and AKT, which are involved in cancer cell proliferation and survival. It has also been shown to inhibit the activity of various receptors such as CXCR4, which is involved in cancer cell migration and invasion. FP-PCT has also been found to modulate the activity of various enzymes such as HDAC6, which is involved in inflammation and neurodegeneration.
特性
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-22-5-1-2-6-23(22)30-21-9-7-20(8-10-21)27-24(29)19-11-14-28(15-12-19)17-18-4-3-13-26-16-18/h1-10,13,16,19H,11-12,14-15,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWDKAWNOCMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)

![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)

![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)
